molecular formula C10H18ClNO2 B13489375 Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B13489375
M. Wt: 219.71 g/mol
InChI Key: RAMRYWPYKUMMQS-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a bicyclopentane derivative featuring a unique [1.1.1] bridgehead system, a carboxylate ester, and an aminopropyl side chain. The hydrochloride salt form enhances water solubility, making it advantageous for biological applications.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)10-5-9(6-10,7-10)3-2-4-11;/h2-7,11H2,1H3;1H

InChI Key

RAMRYWPYKUMMQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)CCCN.Cl

Origin of Product

United States

Preparation Methods

Photochemical Addition of Propellane

Recent advances have demonstrated the efficient synthesis of BCP cores via flow photochemical addition of propellane to diacetyl derivatives. This method allows rapid, scalable, and mercury-lamp-free synthesis of BCP intermediates:

Flow photochemical addition of propellane + diacetyl → BCP core

This process can produce grams to kilogram quantities within hours, significantly improving throughput and safety. The key advantage is the on-demand generation of reactive propellane, which is highly unstable under traditional batch conditions.

Haloform Reaction for Functionalization

Post-BCP core formation, haloform reactions facilitate the conversion of diketone intermediates into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or derivatives, serving as precursor scaffolds for further modifications.

Functionalization for Amino and Ester Groups

Introduction of the Bromomethyl Group

The initial functionalization involves bromination at the 3-position of the BCP core:

Reaction: BCP methyl ester + brominating reagent + triphenylphosphine + imidazole → Bromomethyl derivative

This step is performed in dichloromethane at room temperature, ensuring high selectivity and yield.

Nucleophilic Substitution with Propylamine

The bromomethyl intermediate undergoes nucleophilic substitution with 3-aminopropyl groups, typically using ammonia or propylamine under basic conditions:

C3-(bromomethyl) bicyclo[1.1.1]pentane-1-carboxylate + 3-aminopropylamine → Amino-functionalized BCP derivative

This substitution is facilitated by heating in a suitable solvent such as ethyl acetate or tetrahydrofuran, with bases like triethylamine to neutralize HBr formed during the process.

Ester Hydrolysis and Salt Formation

The methyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide or lithium hydroxide) to yield the free acid, which is then converted into the hydrochloride salt:

Carboxylic acid + HCl → Hydrochloride salt

This step ensures the compound's stability and enhances its solubility for pharmaceutical applications.

Summary of the Synthetic Route

Step Reaction Conditions Key Reagents Yield/Remarks
1 Construction of BCP core Flow photochemical addition Propellane, diacetyl 1 kg scale, 6 hours
2 Bromination at 3-position Room temperature Triphenylphosphine, imidazole, brominating reagent High selectivity
3 Nucleophilic substitution Room temp to mild heating 3-aminopropylamine Good yield, controlled conditions
4 Ester hydrolysis Basic hydrolysis NaOH or LiOH Complete conversion
5 Salt formation Acidification HCl Purified hydrochloride salt

Research Findings and Industrial Relevance

Recent studies highlight the robustness of flow photochemical methods for BCP synthesis, enabling gram-to-kilogram scale production with high efficiency and safety. The halogenation and nucleophilic substitution steps are well-established, with optimized conditions reducing side reactions and improving yields. The final hydrochloride salt form enhances compound stability and bioavailability, crucial for medicinal chemistry applications.

Notes and Considerations

  • Reaction Optimization : Precise control of temperature, reagent molar ratios, and reaction times is essential for high yield and purity.
  • Scalability : Continuous flow techniques significantly improve scalability, allowing for industrial-level production.
  • Environmental and Cost Factors : Use of readily available reagents and mild conditions minimizes environmental impact and reduces costs.
  • Purification : Chromatography or recrystallization ensures high purity suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a compound belonging to the bicyclo[1.1.1]pentane family, drawing significant interest for its unique structural features and potential applications across chemistry, biology, and medicine. The rigidity and three-dimensionality of the bicyclo[1.1.1]pentane scaffold can improve the pharmacokinetic properties of drug molecules.

While specific applications of this compound are not extensively documented, the compound's properties suggest potential uses in various fields:

  • Pharmaceutical Chemistry: The unique three-dimensional structure of bicyclo[1.1.1]pentanes can be used to enhance the pharmacokinetic properties of drug molecules.
  • Materials Science: As a building block in creating novel materials with specific structural properties.
  • Research: As a reagent in chemical synthesis and as a reference compound in analytical chemistry.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Forms corresponding oxidized products under specific conditions.
  • Reduction: Modifies the functional groups present in the compound.
  • Substitution: Replaces one functional group with another.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions require controlled temperatures and appropriate solvents.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance at the bicyclo[1.1.1]pentane bridgehead complicates functionalization. For example, iodination () or photocatalytic coupling () require optimized conditions to avoid byproducts.
  • Biological Relevance : Bicyclopentane derivatives show promise in targeting ion channels (CFTR) and enzymes, but substituent choice critically affects selectivity and toxicity .
  • Stability : Hydrochloride salts (e.g., target compound) exhibit better storage stability than free amines, which may oxidize or degrade .

Biological Activity

Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride, identified by its CAS number 1638761-28-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.655 g/mol
  • CAS Number : 1638761-28-0

The compound features a bicyclic structure which is significant in medicinal chemistry due to its ability to mimic natural compounds and potentially enhance bioactivity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.655 g/mol
CAS Number1638761-28-0
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Pharmacological Potential

Recent studies indicate that bicyclo[1.1.1]pentane derivatives, including this compound, may exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their ability to modulate inflammatory responses effectively, particularly through inhibition of the NFκB signaling pathway, which is crucial in regulating inflammation.

Case Study: Anti-inflammatory Activity

A notable investigation involved the synthesis of BCP-containing synthetic lipoxin A4 mimetics, which were screened for anti-inflammatory activity. The results indicated that specific derivatives significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines by approximately 50%. This suggests that this compound may share similar mechanisms of action due to its structural characteristics .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • NFκB Inhibition : By inhibiting NFκB, the compound can reduce the expression of pro-inflammatory cytokines such as TNFα and MCP-1.
  • Cytokine Modulation : The compound's potential to modulate cytokine release positions it as a candidate for therapeutic applications in inflammatory diseases.

In Vitro Studies

In vitro studies have shown that derivatives of bicyclo[1.1.1]pentanes can significantly influence cellular pathways involved in inflammation and pain perception. For instance, compounds similar to this compound have been tested for their effects on various cell lines, demonstrating substantial reductions in inflammatory markers under controlled conditions.

Table 2: Summary of Biological Activities from Selected Studies

Study ReferenceActivity AssessedKey Findings
Anti-inflammatory effectsSignificant reduction in TNFα and MCP-1 levels in monocytes
Cytokine modulationEffective at downregulating pro-inflammatory cytokines

Q & A

Q. 1.1. What synthetic strategies are effective for preparing methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride?

The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. A common approach includes:

  • Core Formation : Using [1.1.1]propellane intermediates to construct the strained bicyclic structure .
  • Aminopropyl Functionalization : Introducing the 3-aminopropyl group via nucleophilic substitution or reductive amination under basic conditions (e.g., pyridine or triethylamine) .
  • Esterification : Reacting the carboxylic acid derivative with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the methyl ester .
  • Hydrochloride Salt Formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol) .

Q. 1.2. How is the compound characterized structurally and analytically?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic core integrity and substituent placement (e.g., methyl ester at C1, aminopropyl at C3) .
  • LC-MS : Validates molecular weight (C₉H₁₆ClNO₂; 209.69 g/mol) and purity (>98% via qNMR) .
  • X-ray Crystallography : Resolves strain-induced distortions in the bicyclo[1.1.1]pentane framework .

Q. 1.3. What are the primary biological activities of this compound?

The bicyclo[1.1.1]pentane scaffold acts as a bioisostere for aromatic rings, enhancing:

  • Metabolic Stability : Reduced cytochrome P450 interactions due to non-planar structure .
  • Solubility : Improved aqueous solubility compared to aromatic analogs .
  • Target Binding : The aminopropyl group enables hydrogen bonding with enzymes (e.g., kinases) .
    Preliminary studies show anticancer potential via apoptosis induction in cell lines (IC₅₀ = 5–20 μM) .

Advanced Research Questions

Q. 2.1. How does the bicyclo[1.1.1]pentane core influence pharmacokinetics compared to traditional scaffolds?

Property Bicyclo[1.1.1]pentane DerivativeAromatic Analogue
LogP 1.2–1.52.5–3.0
t₁/₂ (in vivo) 8–12 h3–5 h
Plasma Protein Binding 75–85%90–95%
The reduced lipophilicity and rigidity enhance metabolic stability and tissue penetration .

Q. 2.2. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in similar cell lines).
  • Resolution :
    • Assay Variability : Standardize cell viability protocols (e.g., MTT vs. ATP luminescence) .
    • Impurity Profiling : Use HPLC to rule out batch-dependent contaminants (e.g., unreacted propellane intermediates) .
    • Target Specificity : Perform kinome-wide profiling to confirm selectivity .

Q. 2.3. How can the compound be optimized for improved blood-brain barrier (BBB) penetration?

  • Structural Modifications :
    • Introduce fluorine atoms to enhance passive diffusion (logP adjustment) .
    • Replace methyl ester with amide groups to leverage transporter-mediated uptake .
  • In Silico Modeling : Predict BBB permeability using Molinspiration or SwissADME .
  • In Vivo Validation : Measure brain-to-plasma ratios in rodent models .

Experimental Design Considerations

Q. 3.1. How to design a SAR study for derivatives of this compound?

  • Variable Groups : Modify the aminopropyl chain (e.g., alkylation, cyclization) and ester moiety (e.g., tert-butyl ester for stability) .
  • Assays :
    • Enzyme Inhibition : Screen against target kinases (e.g., EGFR, MET) .
    • Cytotoxicity : Test in 3D spheroid models for tumor microenvironment relevance .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .

Q. 3.2. What are critical controls for in vivo toxicity studies?

  • Negative Control : Vehicle (e.g., saline with 10% DMSO).
  • Positive Control : Known hepatotoxic agent (e.g., acetaminophen).
  • Endpoint Metrics : ALT/AST levels, histopathology of liver/kidneys .

Key Research Gaps

  • Mechanistic Studies : Limited data on covalent interactions with biological targets (e.g., via bromoacetyl derivatives) .
  • Long-Term Toxicity : Absence of chronic exposure studies in preclinical models .
  • Formulation Challenges : Poor solubility in non-polar solvents limits delivery options .

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